molecular formula C14H15N3O2 B5855051 3-(dimethylamino)-N'-(2-furylmethylene)benzohydrazide

3-(dimethylamino)-N'-(2-furylmethylene)benzohydrazide

Cat. No. B5855051
M. Wt: 257.29 g/mol
InChI Key: AJWLSKKVHFCJRA-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(dimethylamino)-N'-(2-furylmethylene)benzohydrazide, also known as FFA-1, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N'-(2-furylmethylene)benzohydrazide is not fully understood. However, it has been suggested that 3-(dimethylamino)-N'-(2-furylmethylene)benzohydrazide exerts its biological effects by inhibiting the activity of specific enzymes or proteins. For example, 3-(dimethylamino)-N'-(2-furylmethylene)benzohydrazide has been shown to inhibit the activity of protein tyrosine phosphatase 1B, which is a negative regulator of insulin signaling.
Biochemical and Physiological Effects:
3-(dimethylamino)-N'-(2-furylmethylene)benzohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-(dimethylamino)-N'-(2-furylmethylene)benzohydrazide can inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. In vivo studies have shown that 3-(dimethylamino)-N'-(2-furylmethylene)benzohydrazide can reduce blood glucose levels in diabetic mice and improve insulin sensitivity in obese mice.

Advantages and Limitations for Lab Experiments

3-(dimethylamino)-N'-(2-furylmethylene)benzohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its fluorescent properties make it a useful tool for studying biological processes. However, 3-(dimethylamino)-N'-(2-furylmethylene)benzohydrazide also has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 3-(dimethylamino)-N'-(2-furylmethylene)benzohydrazide has not been extensively studied in vivo, which limits its potential applications in clinical settings.

Future Directions

There are several future directions for research on 3-(dimethylamino)-N'-(2-furylmethylene)benzohydrazide. One area of interest is the development of 3-(dimethylamino)-N'-(2-furylmethylene)benzohydrazide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 3-(dimethylamino)-N'-(2-furylmethylene)benzohydrazide's potential as a therapeutic agent for various diseases, such as cancer and diabetes. Additionally, further research is needed to fully elucidate the mechanism of action of 3-(dimethylamino)-N'-(2-furylmethylene)benzohydrazide and its potential applications in various fields.

Synthesis Methods

3-(dimethylamino)-N'-(2-furylmethylene)benzohydrazide can be synthesized using a two-step reaction process. The first step involves the condensation of 2-furylcarboxaldehyde with dimethylamine to form 2-(dimethylamino)furan. In the second step, 2-(dimethylamino)furan is reacted with 2-hydrazinobenzoic acid to produce 3-(dimethylamino)-N'-(2-furylmethylene)benzohydrazide.

Scientific Research Applications

3-(dimethylamino)-N'-(2-furylmethylene)benzohydrazide has been extensively studied for its potential application in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3-(dimethylamino)-N'-(2-furylmethylene)benzohydrazide has been investigated for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-diabetic agent. In material science, 3-(dimethylamino)-N'-(2-furylmethylene)benzohydrazide has been studied for its potential use as a corrosion inhibitor and as a dye for solar cells. In analytical chemistry, 3-(dimethylamino)-N'-(2-furylmethylene)benzohydrazide has been explored for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

3-(dimethylamino)-N-[(E)-furan-2-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-17(2)12-6-3-5-11(9-12)14(18)16-15-10-13-7-4-8-19-13/h3-10H,1-2H3,(H,16,18)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWLSKKVHFCJRA-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NN=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC(=C1)C(=O)N/N=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(dimethylamino)-N'-[(E)-furan-2-ylmethylidene]benzohydrazide

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